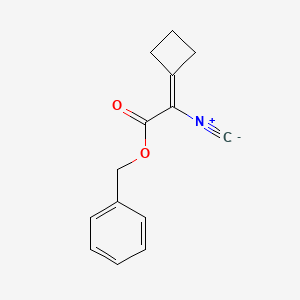

Benzyl cyclobutylidene(isocyano)acetate

Description

Benzyl cyclobutylidene(isocyano)acetate is a specialized organic compound featuring a benzyl ester group, a strained cyclobutylidene ring, and a reactive isocyanoacetate moiety. Its unique structure combines steric bulk from the benzyl group, electronic effects from the isocyanide, and the strained geometry of the cyclobutylidene carbene. This compound is of interest in asymmetric synthesis, particularly in catalytic reactions such as aldol condensations and cycloadditions, where its structural attributes influence stereochemical outcomes and reactivity .

Properties

CAS No. |

66202-42-4 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

benzyl 2-cyclobutylidene-2-isocyanoacetate |

InChI |

InChI=1S/C14H13NO2/c1-15-13(12-8-5-9-12)14(16)17-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2 |

InChI Key |

NCOYITJJXHRMOD-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C(=C1CCC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cyclobutylidene(isocyano)acetate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction conditions often require the presence of an acid catalyst to facilitate the esterification process . Another method involves the use of acid anhydrides or carboxylic acids reacting with alcohols to form esters .

Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques, leveraging C(sp3)–H functionalization methods. These methods are advantageous due to their high site selectivity and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: Benzyl cyclobutylidene(isocyano)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohols.

Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Benzylic halides.

Scientific Research Applications

Benzyl cyclobutylidene(isocyano)acetate has several applications in scientific research:

Chemistry: Used in the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial properties due to the isocyano functional group.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl cyclobutylidene(isocyano)acetate involves the covalent modification of essential metabolic enzymes. The isocyano group targets active site cysteines in enzymes, leading to functional inhibition and disruption of metabolic pathways . This mechanism is particularly relevant in its antimicrobial activity against bacterial pathogens.

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

- Photolytic Behavior : While cyclobutylidene carbene forms cycloadducts under laser flash photolysis (308 nm), conventional UV-B irradiation of its precursor yields diazocyclobutane instead . This highlights wavelength-dependent reactivity, necessitating precise reaction control.

- Benzyl Ester Reactivity: Despite high enantioselectivity in aldol reactions , benzyl isocyanoacetate underperforms in pyrrole synthesis , underscoring context-dependent utility.

Data Tables for Structural and Functional Comparison

Table 1: Physical Properties of Selected Isocyanoacetates

Table 2: Reactivity Comparison of Carbenes

| Carbene Type | Preferred Reaction | Key Product |

|---|---|---|

| Cyclobutylidene | [2 + 1] Cycloaddition | Strained cycloalkanes |

| Dimethylcarbene | Dimerization | Tetramethylethene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.